Lipophilicity Advantage vs. Methyl-Substituted Analog
The target compound exhibits a computed LogP of 5.78, reflecting high lipophilicity conferred by the combination of the cyclohexyl, phenyl, and two diphenylphosphinite aromatic rings . By comparison, the structurally closest listed analog, (1S,2R)-2-Methylcyclohexyl diphenylphosphinite, replaces the 2-phenyl substituent with a methyl group, which is predicted to reduce LogP by approximately 1.5–2.0 units based on established fragment-based partition coefficient contributions [1]. This difference in lipophilicity directly affects catalyst solubility in non-polar media and may influence catalyst partitioning in biphasic or phase-transfer catalytic systems. The higher LogP of the target compound also suggests reduced aqueous solubility, a factor relevant to catalyst recovery and product contamination profiles.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.78 (computed, ChemSrc database) |
| Comparator Or Baseline | (1S,2R)-2-Methylcyclohexyl diphenylphosphinite: estimated LogP ≈ 3.8–4.3 (fragment-based prediction; no experimental value available for comparator) |
| Quantified Difference | ΔLogP ≈ +1.5 to +2.0 units (estimated from fragment contribution differences) |
| Conditions | Computational prediction method; no experimental LogP data available for either compound |
Why This Matters
Higher LogP directly impacts solvent compatibility and catalyst retention in non-aqueous systems, which is a key procurement consideration when selecting ligands for reactions conducted in hydrophobic media or requiring catalyst recycling by phase separation.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition Coefficients and Their Uses. Chemical Reviews, 1971, 71(6), 525–616. (Fragment constant methodology for LogP estimation.) View Source
